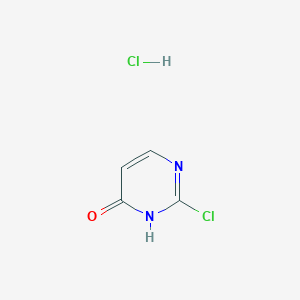

2-Chloro-4(1H)-pyrimidinone Hydrochloride

Description

Properties

Molecular Formula |

C4H4Cl2N2O |

|---|---|

Molecular Weight |

166.99 g/mol |

IUPAC Name |

2-chloro-1H-pyrimidin-6-one;hydrochloride |

InChI |

InChI=1S/C4H3ClN2O.ClH/c5-4-6-2-1-3(8)7-4;/h1-2H,(H,6,7,8);1H |

InChI Key |

NRTPSHRCZARWTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(NC1=O)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4(1H)-pyrimidinone Hydrochloride typically involves the chlorination of pyrimidinone under controlled conditions. This process may include the use of reagents such as phosphorus oxychloride or thionyl chloride in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: Industrial production methods often scale up the laboratory synthesis processes. This involves continuous flow reactors for efficient heat and mass transfer, ensuring higher yields and purity. The process parameters, such as temperature, pressure, and concentration of reactants, are meticulously controlled.

Chemical Reactions Analysis

Types of Reactions It Undergoes: 2-Chloro-4(1H)-pyrimidinone Hydrochloride predominantly undergoes substitution reactions, where the chlorine atom can be replaced by various nucleophiles. It also participates in oxidation and reduction reactions, albeit less frequently.

Common Reagents and Conditions Used in These Reactions:

Nucleophilic Substitution: Reagents like ammonia, primary and secondary amines are commonly used under basic conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed from These Reactions: The reactions yield a variety of substituted pyrimidinones, depending on the nucleophile involved in the substitution reactions. Oxidation reactions may yield pyrimidinone derivatives with additional functional groups, while reduction reactions typically simplify the molecule.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 2-Chloro-4(1H)-pyrimidinone Hydrochloride is employed as a building block for more complex molecules. Its reactivity makes it useful for constructing heterocyclic compounds.

Biology: Biologically, this compound is of interest for its potential use in developing bioactive molecules. It can be a precursor in the synthesis of pharmaceutical agents.

Medicine: In the pharmaceutical industry, derivatives of this compound have been studied for their therapeutic potential, particularly in antiviral and anticancer drugs.

Industry: Industrially, it serves as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

Molecular Targets and Pathways Involved: The action mechanism of 2-Chloro-4(1H)-pyrimidinone Hydrochloride derivatives often involves interaction with specific enzymes or receptors within biological systems. These interactions can inhibit or activate pathways, contributing to the compound's therapeutic effects.

Comparison with Similar Compounds

The following analysis compares 2-Chloro-4(1H)-pyrimidinone Hydrochloride with structurally and functionally related pyrimidinone derivatives, focusing on molecular features, applications, and physicochemical properties.

Structural Comparison

Key Observations :

- Chlorine vs. Amino Groups: The chloro substituent in this compound contrasts with the 4-amino group in cytarabine, which is critical for its antimetabolite activity in cancer therapy .

- Sugar Moieties: Cytarabine’s arabinofuranosyl group enables DNA incorporation, a feature absent in this compound but critical for its therapeutic mechanism .

- Agrochemical vs. Pharmaceutical: Bromacil’s bromo and alkyl substituents optimize it for pesticidal use, whereas 2-Chloro-4(1H)-pyrimidinone’s simpler structure suggests utility as a synthetic intermediate .

Pharmacological and Functional Comparison

Key Observations :

- Therapeutic Targets: Cytarabine and oxmetidine demonstrate how pyrimidinone derivatives can be tailored for specific biological targets (e.g., DNA synthesis or histamine receptors). The absence of complex substituents in this compound may limit direct therapeutic use but enhance versatility as a precursor.

- Reactivity: The chloro group in this compound could facilitate nucleophilic aromatic substitution, a reaction exploited in synthesizing analogs like ethirimol (a fungicide) .

Physicochemical Properties

Key Observations :

- Solubility : Hydrochloride salts generally improve water solubility, critical for bioavailability in pharmaceuticals (e.g., cytarabine) .

Q & A

Q. What are the standard synthetic routes for 2-Chloro-4(1H)-pyrimidinone Hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions involving halogenation and cyclization. For example, chlorination of pyrimidinone precursors using reagents like POCl₃ or SOCl₂ under reflux conditions (60–80°C) is common. Optimization involves controlling stoichiometry (e.g., molar ratios of 1:1.2 for precursor to chlorinating agent) and reaction time (4–8 hours) to minimize by-products like 4-chloro derivatives. Post-synthesis, purification via recrystallization in ethanol or methanol is recommended to achieve >95% purity .

Q. How can researchers confirm the molecular structure and purity of this compound?

Structural confirmation requires a combination of techniques:

- NMR spectroscopy : and NMR to identify aromatic protons (δ 7.8–8.2 ppm) and carbonyl groups (δ 160–170 ppm).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., HCl interactions with the pyrimidinone ring) .

- HPLC-MS : Quantifies purity (>98%) and detects impurities using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store in airtight, light-protected containers at 2–8°C. Stability studies indicate degradation <2% over 12 months under these conditions. Avoid exposure to moisture, as hydrolysis of the chloro group can occur, forming 4-hydroxypyrimidinone derivatives .

Advanced Research Questions

Q. How does this compound interact with biological targets such as dihydropyrimidine dehydrogenase (DPD)?

The compound acts as a competitive inhibitor of DPD, with IC₅₀ values reported between 0.5–2.0 μM in vitro. Mechanistic studies suggest covalent binding to the enzyme’s active site via its chloro group, disrupting uracil catabolism. Conflicting data on inhibition efficacy (e.g., 30% vs. 70% activity reduction in different studies) may arise from assay conditions (e.g., pH variations or cofactor availability) .

Q. What strategies can resolve contradictions in reported anticancer activity across cell lines?

Discrepancies in IC₅₀ values (e.g., 10 μM in leukemia vs. >50 μM in solid tumors) may reflect differences in:

- Cellular uptake : Enhanced permeability in hematological cells due to membrane transporters.

- Metabolic activation : Conversion to active metabolites in specific tissues.

- p53 status : Sensitivity correlates with wild-type TP53 expression, as seen in chronic lymphocytic leukemia models . Experimental replication using isogenic cell lines (e.g., TP53+/+ vs. TP53−/−) and pharmacokinetic profiling (plasma half-life, tissue distribution) are recommended.

Q. How can structural modifications enhance the compound’s selectivity for kinase targets like Lyn kinase?

Structure-activity relationship (SAR) studies highlight the importance of the chloro group at position 2 and the pyrimidinone ring’s planarity. Modifications such as:

Q. What analytical methods are critical for detecting degradation products under oxidative stress?

Accelerated stability testing (40°C/75% RH for 30 days) coupled with LC-TOF-MS identifies major degradation products, such as 4-hydroxy derivatives (m/z 129.02) and dimerized species. Quantify using validated HPLC methods with a gradient elution (acetonitrile/0.1% formic acid) .

Methodological Considerations

- Contradictory Data Analysis : Use meta-analysis frameworks to compare studies, emphasizing variables like cell type, dosage, and assay endpoints. Publicly available datasets (e.g., PubChem BioAssay) can contextualize results .

- Crystallographic Challenges : For X-ray studies, grow crystals in mixed solvents (e.g., water/DMF) to improve diffraction quality. Anisotropic displacement parameters (ADPs) help resolve disorder in the hydrochloride counterion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.